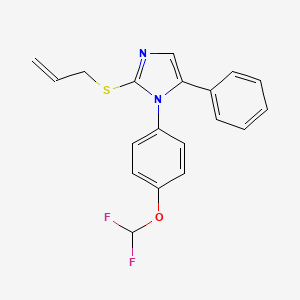

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole and its derivatives are subjects of extensive research due to their potential biological activities. One significant study involves the preparation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, evaluated as anti-inflammatory and analgesic agents. These compounds, including structures similar to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole, demonstrated notable potency in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, with some analogs surpassing the effectiveness of phenylbutazone and indomethacin. This highlights the compound's relevance in developing new antiarthritic and analgesic drugs (Sharpe et al., 1985).

Mechanistic Insights and Molecular Interactions

Another avenue of research focuses on understanding the molecular interactions and adsorption behaviors of benzimidazole derivatives, including compounds with structural similarities to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole. Studies investigating the corrosion inhibition performance of such derivatives on mild steel in acidic solutions provide valuable insights into their adsorption mechanism and efficiency, indicating their potential in corrosion protection applications. These findings elucidate the interactions between these compounds and metal surfaces, contributing to the broader understanding of their chemical properties and applications (Ech-chihbi et al., 2020).

Antioxidant and Antimicrobial Properties

Research also explores the antioxidant capabilities of 2H-imidazole-1-oxides, closely related to the chemical family of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole. These compounds have been found to form spin adducts with various short-lived free radicals, excluding the superoxide radical. This specificity allows for the detection of other radicals without interference from superoxide, suggesting their utility in studying oxidative stress and potential antioxidant applications. Moreover, their effectiveness in scavenging peroxynitrite points to their role in mitigating oxidative damage in biological systems (Dikalov et al., 1996).

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2OS/c1-2-12-25-19-22-13-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h2-11,13,18H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRXIIASEGCWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)